molecular formula C9H8BrNO B12058499 6-Bromoisoquinoline hydrate

6-Bromoisoquinoline hydrate

Cat. No.: B12058499
M. Wt: 226.07 g/mol
InChI Key: CCJJCUAAVVDVNF-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline hydrate is a halogenated heterocyclic compound with the molecular formula C9H6BrN · H2O. It is a derivative of isoquinoline, where a bromine atom is substituted at the 6th position of the isoquinoline ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline hydrate typically involves the bromination of isoquinoline. One common method is the use of sulfuric acid as a solvent for the bromination process. The reaction is carried out by adding glycerol dropwise to a mixture of isoquinoline and bromine in sulfuric acid, maintaining the temperature at 140-145°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoisoquinoline hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromoisoquinoline hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromoisoquinoline hydrate involves its interaction with molecular targets, such as enzymes and receptors. The bromine atom in the compound can participate in various chemical interactions, influencing the activity of the target molecules. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

  • 7-Bromoisoquinoline
  • 4-Bromoisoquinoline
  • 5-Bromoisoquinoline
  • 6-Chloroquinoline
  • 6-Methylquinoline

Comparison: 6-Bromoisoquinoline hydrate is unique due to the specific position of the bromine atom on the isoquinoline ring. This positional isomerism can lead to different chemical reactivity and biological activity compared to its analogs. For example, 7-Bromoisoquinoline and 4-Bromoisoquinoline have bromine atoms at different positions, which can affect their interaction with other molecules and their overall properties .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromoisoquinoline;hydrate

InChI

InChI=1S/C9H6BrN.H2O/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H;1H2

InChI Key

CCJJCUAAVVDVNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1Br.O

Origin of Product

United States

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